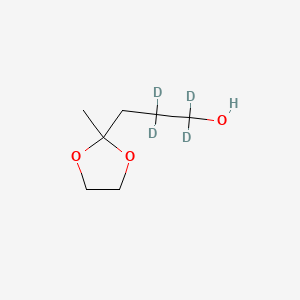

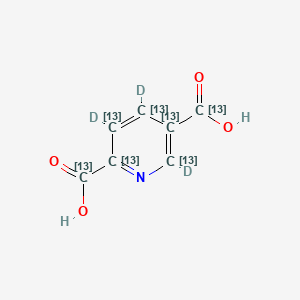

1,1,3,3-Tetraethoxypropane-1,3-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

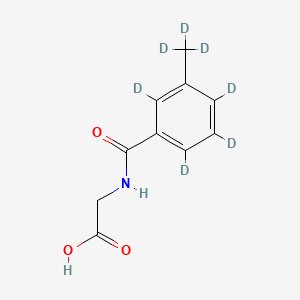

1,1,3,3-Tetraethoxypropane-1,3-d2 (TEP-d2) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless liquid with a low boiling point and is soluble in organic solvents. In addition, it is non-toxic, non-flammable, and relatively inexpensive. TEP-d2 has been used in a variety of laboratory experiments, including analytical chemistry, organic synthesis, and biochemistry. It has also been found to have potential applications in medicine and pharmacology.

Scientific Research Applications

Synthesis of Radiolabeled Compounds : The synthesis of 1,1,3,3-tetraethoxypropane-1,2,3-14C3 from paraldehyde is a notable application. This compound is used to form malondialdehyde-1,2,3-14C3, which has applications in radiolabeling for research purposes (Bienkowski, Tuttle, & Marnett, 1980).

Reduction of Organic Functions : 1,2,3-Trimethoxypropane, which can be derived from glycerol, has been used as a solvent for the reduction of various organic functions. This process involves 1,1,3,3-tetramethyldisiloxane (TMDS) as a hydride source and demonstrates the solvent's utility in organic synthesis (Sutter et al., 2013).

Studies in Analytical Biochemistry : Analytical biochemistry research has used 1,1,3,3-[1,2,3-14C]Tetraethoxypropane to study its hydrolysis and the quantitation of malondialdehyde produced, which has implications in understanding biochemical pathways and reactions (Marnett, Bienkowski, Raban, & Tuttle, 1979).

Conformational Dynamics in Organic Chemistry : Research into the conformational dynamics of related compounds like Tetraisopropylmethane provides insights into the behavior of similar compounds in solution, which is essential for understanding chemical reactions and properties (Anderson et al., 2002).

Reactions with Hydrogen Sulfide Species : The interaction of related compounds such as 1,3-dichloropropene with hydrogen sulfide species in anoxic aqueous solutions has been studied, providing insights into chemical reactions relevant to agriculture and environmental chemistry (Zheng et al., 2006).

Nucleic Acid Reactions : The reaction of 1,1,3,3-tetraethoxypropane with guanosine under acidic conditions has been studied, leading to the formation of diastereomeric residues linked to guanine base. This research is important for understanding DNA-protein interactions and mutagenesis (Seto et al., 1991).

Oligomerization of Hydrosiloxanes : Oligomerization reactions of compounds like 1,3-dihydro-1,1,3,3-tetramethyldisiloxane catalyzed by specific agents have been studied, which is relevant in materials science and polymer chemistry (Chojnowski et al., 2006).

Synthesis of Malondialdehyde Isotopologues : The synthesis of deuterium-labeled 1,1,3,3-tetraethoxypropane, a precursor to malondialdehyde, has applications in studies requiring isotopic labeling, particularly in biological and medical research (Basu & Marnett, 1985).

properties

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-DEHFLJNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2-Pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

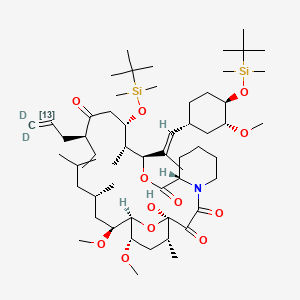

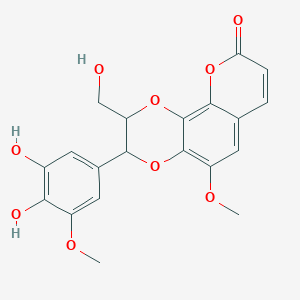

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

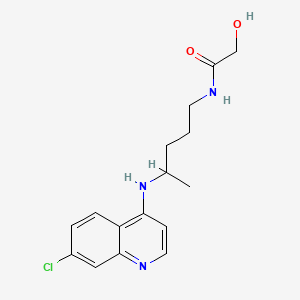

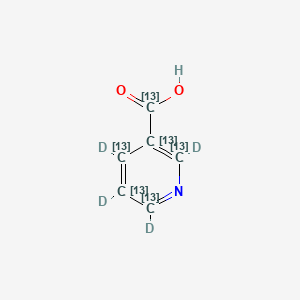

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)